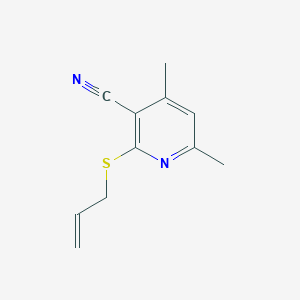

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a nicotinonitrile core substituted with allylsulfanyl and dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile typically involves the reaction of 4,6-dimethylnicotinonitrile with allyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The allylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Methylsulfanyl)-4,6-dimethylnicotinonitrile

- 2-(Ethylsulfanyl)-4,6-dimethylnicotinonitrile

- 2-(Propylsulfanyl)-4,6-dimethylnicotinonitrile

Uniqueness

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile is unique due to the presence of the allylsulfanyl group, which imparts specific reactivity and potential biological activity. The allyl group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Biologische Aktivität

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile is a chemical compound with the molecular formula C11H12N2S. Its structure features an allylsulfanyl group and a nitrile functional group attached to a dimethyl-substituted nicotinonitrile backbone. This unique configuration contributes to its potential biological activities, making it a subject of interest in pharmacological research.

The compound has a melting point of approximately 25 °C and a predicted boiling point of 322.4 °C. The presence of the allylsulfanyl group enhances its reactivity, which is critical for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition : Interaction studies have shown that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Protein Binding : Investigations into its protein binding capabilities reveal insights into its pharmacokinetics and pharmacodynamics, indicating how well it interacts with biological macromolecules.

The biological activity of this compound is likely mediated through several mechanisms:

- Reactivity with Biological Targets : The nitrile and sulfanyl groups may react with nucleophiles in biological systems, altering the function of target proteins or enzymes.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, facilitating interaction with intracellular targets.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways by modifying the activity of key proteins involved in cellular communication.

Case Studies

A review of the literature reveals several case studies highlighting the compound's potential:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and E. coli, suggesting its potential as a therapeutic agent in infectious diseases.

- Enzyme Interaction Studies : Research focused on the inhibition of specific enzymes, such as acetylcholinesterase, showed that the compound could effectively reduce enzyme activity, indicating its potential use in neurodegenerative conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,6-Dimethylnicotinonitrile | Lacks allylsulfanyl group | More straightforward synthesis; fewer functional groups |

| 2-(Allylthio)-4-methylpyridine | Contains thioether instead of sulfanyl | Different reactivity due to sulfur oxidation state |

| 3-(Allylsulfanyl)-pyridine | Similar allylsulfanyl group but different position | Potentially different biological activity profile |

This table illustrates how this compound stands out due to its unique structural features and potential applications in various fields.

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-4-5-14-11-10(7-12)8(2)6-9(3)13-11/h4,6H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFKNYGODAVOPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383236 |

Source

|

| Record name | 4,6-Dimethyl-2-[(prop-2-en-1-yl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112629-72-8 |

Source

|

| Record name | 4,6-Dimethyl-2-[(prop-2-en-1-yl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.